molecular formula C17H14O7 B1665173 Arizonin A1 CAS No. 108890-87-5

Arizonin A1

Cat. No. B1665173
M. Wt: 330.29 g/mol
InChI Key: VQAHDQIOJTXEAY-WEWYWXMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arizonin A1 is a biochemical.

Scientific Research Applications

1. Synthesis and Chemical Properties

  • The first synthesis of arizonin C1, a derivative of arizonin A1, was achieved through a series of chemical reactions, highlighting the potential for creating analogs of arizonin A1 for various applications (Mahlau, Fernandes, & Brückner, 2011).
  • A concise and efficient total synthesis of arizonins B1 and C1, related to arizonin A1, has been reported. This synthesis method can provide insights into the chemical properties and potential applications of arizonin A1 (Fernandes, Mulay, & Chavan, 2013).

2. Pharmacological Research

  • Aripiprazole, a drug associated with the dopamine D2 receptor, which has a polymorphism known as A1A1 (which can be confused with arizonin A1), was studied for its clinical response in psychiatric disorders. This research highlights the importance of genetic polymorphisms in drug efficacy, which could be relevant for drugs like arizonin A1 in the future (Kwon et al., 2008).

3. Potential Therapeutic Applications

  • There is ongoing research into various compounds and their derivatives for potential therapeutic applications. While specific studies on arizonin A1 were not found, this highlights a broader context of research where compounds like arizonin A1 could be explored for therapeutic uses (Drews, 2000).

properties

CAS RN

108890-87-5

Product Name

Arizonin A1

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

(15R)-5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

InChI

InChI=1S/C17H14O7/c1-6-11-13(17-9(23-6)5-10(19)24-17)14(20)7-3-4-8(18)16(22-2)12(7)15(11)21/h3-4,6,9,17-18H,5H2,1-2H3/t6?,9-,17?/m1/s1

InChI Key

VQAHDQIOJTXEAY-WEWYWXMASA-N

Isomeric SMILES

C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=C(C=C4)O)OC

SMILES

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=C(C=C4)O)OC

Canonical SMILES

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=C(C=C4)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

arizonin A1
arizonin-A1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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